molecular formula C12H17N B3175218 2-(3-(Prop-1-en-2-yl)phenyl)propan-2-amine CAS No. 95627-94-4

2-(3-(Prop-1-en-2-yl)phenyl)propan-2-amine

Cat. No.: B3175218
CAS No.: 95627-94-4
M. Wt: 175.27 g/mol
InChI Key: DWDJGSQWSMJSGV-UHFFFAOYSA-N
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Description

2-(3-(Prop-1-en-2-yl)phenyl)propan-2-amine is an organic compound with the molecular formula C12H17N It is structurally related to methamphetamine and is known for its stimulant properties

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its effects on neurotransmitter systems and potential as a research tool in neuropharmacology.

    Medicine: Explored for its stimulant properties and potential therapeutic applications in treating certain neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Prop-1-en-2-yl)phenyl)propan-2-amine typically involves a multi-step process. One common method starts with the reaction of (3-(Prop-1-en-2-yl)phenyl)magnesium bromide with propylene oxide, yielding 1-(3-(Prop-1-en-2-yl)phenyl)-2-hydroxypropane. This intermediate is then reacted with phosphorus tribromide to form 1-(3-(Prop-1-en-2-yl)phenyl)-2-bromopropane. Finally, the brominated compound is treated with methylamine to produce this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Prop-1-en-2-yl)phenyl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols and secondary amines.

    Substitution: Various substituted amines and other functionalized derivatives.

Mechanism of Action

The mechanism of action of 2-(3-(Prop-1-en-2-yl)phenyl)propan-2-amine involves its interaction with neurotransmitter systems in the brain. It functions as a norepinephrine-dopamine reuptake inhibitor, increasing the levels of these neurotransmitters in the synaptic cleft. This leads to enhanced stimulation of the central nervous system, resulting in increased alertness and energy .

Comparison with Similar Compounds

Similar Compounds

    Methamphetamine: Structurally similar but with different pharmacological properties.

    Amphetamine: Shares a similar core structure but lacks the prop-1-en-2-yl group.

    Ephedrine: Contains a similar amine structure but with additional hydroxyl groups.

Uniqueness

2-(3-(Prop-1-en-2-yl)phenyl)propan-2-amine is unique due to its specific structural modifications, which confer distinct pharmacological properties compared to other related compounds. Its ability to selectively inhibit norepinephrine and dopamine reuptake makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-(3-prop-1-en-2-ylphenyl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-9(2)10-6-5-7-11(8-10)12(3,4)13/h5-8H,1,13H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWDJGSQWSMJSGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CC(=CC=C1)C(C)(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501342759
Record name 2-(3-(Prop-1-en-2-yl)phenyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501342759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95627-94-4
Record name 2-(3-(Prop-1-en-2-yl)phenyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501342759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A flask blanketed with nitrogen was charged with 3-isopropenyl-α,α-dimethylbenzylisocyanate (m-TMI) (475.33 g) and the isocyanate was heated to about 85° C. 4-hydroxy-4-methyl-2-pentanone (274.99 g) was added from an addition funnel to the flask at a fairly rapid rate. The mixture was stirred for two hours and about 0.16 g of dibutyltin dilaurate was added to the mixture, after which the temperature was raised to about 100° C. The reaction mixture was stirred for about 1.5 hours at 100° C. and then allowed to cool and stand at room temperature for approximately 48 hours. Subsequently, about 0.14 g of additional dibutyltin laurate was added and heating at 100° C. was resumed. The reaction mixture temperature was then raised to about 125°-130° C. and the mixture was stirred overnight. Water (800 ml) was added to the cooled reaction mixture and the mixture was distilled. The remaining material in the distillation pot was extracted with toluene. The toluene extract was dried with anhydrous K2CO3, the toluene was distilled and the title product was recovered in a toluene solution.
Quantity
475.33 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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274.99 g
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reactant
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0.16 g
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reactant
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Quantity
0.14 g
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reactant
Reaction Step Five
Name
Quantity
800 mL
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solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

13.6 g of 1-methyl-1-[3-(1-methylethenyl)phenyl]ethyl isocyanate were dissolved in 30 ml of isopropyl alcohol, and 19.0 g of potassium hydroxide were then added to the solution, followed by stirring for 3 hours under heating and reflux. Afterward, the solution was concentrated under reduced pressure, and then poured into ice water. After extraction with dichloromethane, the resultant extract was dried over anhydrous magnesium sulfate. The solution was concentrated under reduced pressure again to obtain 10.5 g of 1-methyl-1-[3-(1-methylethenyl)phenyl]ethylamine.
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
19 g
Type
reactant
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Synthesis routes and methods III

Procedure details

To a solution of 1-(1-isocyanato-1-methyl-ethyl)-3-isopropenyl-benzene (10 g, 50 mmol) in t-BuOH (1000 mL) was added KOH (40.0 g, 71.6 mmol). The mixture was stirred at reflux for 3 h. The resultant mixture was cooled down to room temperature, concentrated and dissolved in CH2Cl2. Solid residue was filtered off and the organic layer was adjusted to pH<7 using cone. HCl. The ammonium salt was extracted with water. The aqueous layer was made basic using an aqueous NaOH solution [5% w/w, 200 ml] and free based amine was then extracted with CH2Cl2. The organic layers were combined, dried over Na2SO4, filtered and concentrated under reduced pressure to give 1-(3-isopropenyl-phenyl)-1-methyl-ethylamine (3.3 g, 63%).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
[Compound]
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resultant mixture
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0 (± 1) mol
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-(Prop-1-en-2-yl)phenyl)propan-2-amine
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2-(3-(Prop-1-en-2-yl)phenyl)propan-2-amine
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2-(3-(Prop-1-en-2-yl)phenyl)propan-2-amine
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2-(3-(Prop-1-en-2-yl)phenyl)propan-2-amine
Reactant of Route 5
2-(3-(Prop-1-en-2-yl)phenyl)propan-2-amine
Reactant of Route 6
2-(3-(Prop-1-en-2-yl)phenyl)propan-2-amine

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